Ethyl 2-formylheptanoate Ethyl 2-formylheptanoate
Brand Name: Vulcanchem
CAS No.: 78139-25-0
VCID: VC19348001
InChI: InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 2-formylheptanoate

CAS No.: 78139-25-0

Cat. No.: VC19348001

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-formylheptanoate - 78139-25-0

Specification

CAS No. 78139-25-0
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 2-formylheptanoate
Standard InChI InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3
Standard InChI Key CAETZEKKUMPNRC-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C=O)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-formylheptanoate (C₁₀H₁₈O₃) belongs to the class of α-formyl esters, which combine aldehyde and ester functionalities. Its hypothetical structure comprises:

  • A heptanoic acid backbone (seven-carbon chain) with a formyl (-CHO) group at the C2 position.

  • An ethyl ester group (-COOCH₂CH₃) at the C1 position.

Comparative Analysis of Analogous Compounds

PropertyEthyl 2-Formylbutanoate Ethyl 2-(2-Formylphenoxy)butanoate Ethyl 2-Formylheptanoate (Predicted)
Molecular FormulaC₇H₁₂O₃C₁₃H₁₆O₄C₁₀H₁₈O₃
Molecular Weight (g/mol)144.17236.26186.25
Boiling Point (°C)Not reported191.1 (at 760 mmHg) ~215–230 (estimated)
Density (g/cm³)0.995 1.12–1.15 (estimated)0.98–1.02 (estimated)

The extended carbon chain in ethyl 2-formylheptanoate likely increases its hydrophobicity compared to shorter-chain analogs like ethyl 2-formylbutanoate , altering solubility and reactivity profiles.

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis of ethyl 2-formylheptanoate is documented, analogous methods for α-formyl esters suggest viable routes:

Aldol Condensation Followed by Esterification

  • Aldol Reaction: Heptanal undergoes base-catalyzed condensation with formaldehyde to yield 2-formylheptanal.

  • Oxidation and Esterification: The aldehyde is oxidized to 2-formylheptanoic acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄) .

Yeast-Mediated Asymmetric Reduction

Ethyl 2-formylbutanoate is synthesized via yeast reduction of ethyl 2-acetylbutanoate . Applying this to a heptanoate precursor could yield enantiomerically pure ethyl 2-formylheptanoate, though reaction efficiency may vary with chain length.

Michael Addition and Julia Coupling

In the synthesis of myxovirescins, cuprate Michael additions and Julia couplings assemble complex esters . Similar strategies could link heptanoate fragments with formyl groups.

Physicochemical Properties and Stability

Thermal Stability

  • Decomposition Temperature: Analogous esters like ethyl 2-formylpent-4-en-1-oate decompose above 200°C .

  • Flash Point: Estimated at 75–85°C, similar to ethyl 2-formylbutanoate (71.1°C) .

Solubility and Polarity

  • Polar Solvents: Miscible with ethanol, acetone, and DMF due to ester and aldehyde groups.

  • Nonpolar Solvents: Limited solubility in hexane or toluene.

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch).

  • ¹H NMR: δ 9.6–9.8 ppm (aldehyde proton), δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 2.5–2.7 ppm (C2 methine).

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

α-Formyl esters serve as precursors for β-amino alcohols and heterocycles. For example, ethyl 2-(2-formylphenoxy)butanoate is used in antibiotic synthesis . Ethyl 2-formylheptanoate could similarly contribute to lipophilic drug candidates.

Flavor and Fragrance Industry

Short-chain formyl esters (e.g., ethyl 2-formylbutanoate) impart fruity notes . The longer chain in ethyl 2-formylheptanoate may enhance longevity in perfumes or flavor matrices.

Polymer Chemistry

Formyl groups participate in crosslinking reactions. Copolymerization with acrylates could yield thermally stable resins.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods for high-purity ethyl 2-formylheptanoate.

  • Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in vitro.

  • Material Science Applications: Testing as a monomer in biodegradable polymers.

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